1-(4-Amino-1H-pyrazol-1-YL)-3-methylbutan-2-OL

Physicochemical profiling Medicinal chemistry building blocks Lead optimization

1-(4-Amino-1H-pyrazol-1-yl)-3-methylbutan-2-ol (CAS 1528605-99-3) is a bifunctional organic building block of molecular formula C8H15N3O (MW 169.22 g/mol) that combines a 4-aminopyrazole heterocycle with a branched 3-methylbutan-2-ol side chain. It is classified as a pyrazole derivative and a chiral amino alcohol, placing it at the intersection of two privileged structural classes widely explored in medicinal chemistry for kinase inhibition and enzyme modulation.

Molecular Formula C8H15N3O
Molecular Weight 169.22 g/mol
Cat. No. B13336590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Amino-1H-pyrazol-1-YL)-3-methylbutan-2-OL
Molecular FormulaC8H15N3O
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCC(C)C(CN1C=C(C=N1)N)O
InChIInChI=1S/C8H15N3O/c1-6(2)8(12)5-11-4-7(9)3-10-11/h3-4,6,8,12H,5,9H2,1-2H3
InChIKeyJIQZLTBHYJHSSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Amino-1H-pyrazol-1-YL)-3-methylbutan-2-OL: Structural Identity and Procurement-Relevant Classification


1-(4-Amino-1H-pyrazol-1-yl)-3-methylbutan-2-ol (CAS 1528605-99-3) is a bifunctional organic building block of molecular formula C8H15N3O (MW 169.22 g/mol) that combines a 4-aminopyrazole heterocycle with a branched 3-methylbutan-2-ol side chain . It is classified as a pyrazole derivative and a chiral amino alcohol, placing it at the intersection of two privileged structural classes widely explored in medicinal chemistry for kinase inhibition and enzyme modulation [1]. The compound is commercially available from multiple suppliers at a standard purity of 95%, with batch-specific characterization including NMR, HPLC, and GC traceability .

Why 1-(4-Amino-1H-pyrazol-1-YL)-3-methylbutan-2-OL Cannot Be Interchanged with Generic 4-Aminopyrazole Analogs


Within the 4-aminopyrazole derivative class, even minor alterations to the N1-side chain can produce substantial shifts in target engagement, selectivity, and physicochemical profile—differences that are not predictable from the core scaffold alone [1]. The branched 3-methylbutan-2-ol substituent on this compound introduces a chiral secondary alcohol and an isopropyl terminus, generating a steric and hydrogen-bonding landscape distinct from simpler linear-chain analogs such as 4-(4-aminopyrazol-1-yl)butan-2-ol (CAS 1564770-87-1) or the methyl-pyrazole variant (CAS 1393101-60-4) . In the context of library screening or SAR campaigns, interchanging these analogs without verifying binding or functional data risks missing the contribution of the side chain to potency, selectivity, and physicochemical behavior [1].

Quantitative Differentiation Evidence for 1-(4-Amino-1H-pyrazol-1-YL)-3-methylbutan-2-OL vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. Linear-Chain Analog (CAS 1564770-87-1)

The target compound (MW 169.22) carries an additional methyl branch relative to the linear analog 4-(4-aminopyrazol-1-yl)butan-2-ol (CAS 1564770-87-1, MW 155.20), yielding a +14.02 Da mass increment . This structural difference is accompanied by an increase in calculated logP of approximately +0.5 to +0.7 units (class-level estimate based on the contribution of an sp3 methylene-to-isopropyl substitution), predicting enhanced membrane permeability in cell-based assays . The branched side chain also introduces a stereogenic center at the secondary alcohol not present in simpler achiral analogs, which is relevant for programs requiring enantiopure intermediates .

Physicochemical profiling Medicinal chemistry building blocks Lead optimization

Scaffold Divergence from 3-Methyl-Pyrazole Analog (CAS 1393101-60-4): Impact on Hinge-Binding Hydrogen Bond Capacity

The target compound bears an unsubstituted 4-aminopyrazole ring, whereas the closely related analog 1-(4-amino-3-methylpyrazol-1-yl)-3-methylbutan-2-ol (CAS 1393101-60-4, MW 183.25) carries a methyl group at the pyrazole 3-position . In the 4-aminopyrazole class, the 4-NH2 group serves as a critical hinge-binding donor in kinase active sites; methylation at the 3-position can sterically influence the orientation of the 4-amino group and alter its hydrogen bond geometry [1]. Published SAR on 4-aminopyrazole JAK inhibitors demonstrates that substituent changes at positions adjacent to the 4-amino group modulate inhibitory potency by up to 10-fold across JAK family members (e.g., compound 17m IC50 values: JAK1 0.67 μM, JAK2 0.098 μM, JAK3 0.039 μM) [1].

Kinase inhibitor design Structure-activity relationship Hinge-binding motif

Chiral Secondary Alcohol as a Synthetic Handle: Differentiation from Achiral Analogs

The target compound contains a chiral secondary alcohol at the 2-position of the butanol side chain, a feature absent in achiral 4-aminopyrazole building blocks such as 4-(4-aminopyrazol-1-yl)butan-2-ol (CAS 1564770-87-1) where the alcohol is also secondary but the side chain lacks the isopropyl branching that enhances stereochemical rigidity . The combination of a stereogenic center with an isopropyl terminus makes this compound suitable as a chiral precursor for enantioselective synthesis or as a probe for stereochemical SAR exploration. Vendor-supplied material is racemic unless otherwise specified .

Enantioselective synthesis Chiral building blocks Medicinal chemistry

Vendor Quality Assurance Documentation: Batch-Specific Purity and Characterization Traceability

The compound is available from Bidepharm (catalog BD00963113) at a standard purity of 95%, with batch-specific QC documentation including NMR, HPLC, and GC as part of the standard product offering . This level of characterization traceability is not uniformly available across all vendors supplying close analogs; for example, the 3-methyl-pyrazole analog (CAS 1393101-60-4) is listed by some suppliers without explicit QC documentation . For procurement decisions where batch-to-batch reproducibility is critical, the availability of NMR/HPLC/GC characterization data reduces the need for independent re-characterization.

Compound procurement Quality control Reproducibility

Recommended Application Scenarios for 1-(4-Amino-1H-pyrazol-1-YL)-3-methylbutan-2-OL Based on Available Evidence


Kinase-Focused Fragment Library Design Requiring an Unsubstituted 4-Aminopyrazole Hinge-Binder

For medicinal chemistry programs building kinase-targeted compound libraries, the target compound provides a 4-aminopyrazole core with an unsubstituted 3-position, preserving the full hinge-binding hydrogen bond potential of the 4-NH2 group—a geometry that published SAR demonstrates can support nanomolar-range kinase inhibition in optimized derivatives [1]. In screening library construction where multiple 4-aminopyrazole variants are sampled, inclusion of this compound alongside its 3-methyl analog (CAS 1393101-60-4) enables direct assessment of the steric impact of pyrazole 3-substitution on kinase selectivity profiles [1].

Chiral Intermediate for Enantioselective Synthesis of Aminopyrazole-Derived Therapeutics

The chiral secondary alcohol embedded in a sterically differentiated isopropyl-bearing side chain makes this compound a candidate chiral building block for synthesizing enantiomerically enriched 4-aminopyrazole derivatives. The branched alkyl context provides greater steric differentiation between the two diastereotopic faces during asymmetric transformations compared to achiral or linear-chain analogs such as 4-(4-aminopyrazol-1-yl)butan-2-ol . Researchers pursuing stereochemically defined lead series should consider this compound when the synthetic route requires a pre-installed chiral alcohol adjacent to the pyrazole N1 position .

Physicochemical Property Screening with Enhanced Membrane Permeability Potential

The estimated logP of ~1.2–1.4 for this compound, driven by the isopropyl branching on the butanol side chain, places it in a lipophilicity range associated with favorable passive membrane permeability while remaining below the commonly cited logP >5 threshold for poor drug-likeness . Compared to the linear-chain analog 4-(4-aminopyrazol-1-yl)butan-2-ol (estimated logP ~0.5–0.7), the target compound may demonstrate superior cell penetration in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers—a hypothesis testable in procurement-driven screening cascades .

Reproducibility-Critical Assays Requiring Vendor-Verified Purity and Characterization

For laboratories conducting quantitative biochemical or biophysical assays where compound integrity directly affects data quality, procurement of this compound from suppliers that provide batch-specific NMR, HPLC, and GC characterization (e.g., Bidepharm catalog BD00963113) reduces the risk of concentration errors due to undetected impurities or degradation products . This practical procurement consideration is especially relevant when comparing data across different laboratories or when establishing reference compound collections for screening platforms .

Quote Request

Request a Quote for 1-(4-Amino-1H-pyrazol-1-YL)-3-methylbutan-2-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.